2-Chloro-4-(diethoxymethyl)pyridine
Description
2-Chloro-4-(diethoxymethyl)pyridine (CAS 118287-89-1) is a halogenated pyridine derivative characterized by a chlorine atom at the 2-position and a diethoxymethyl group (-CH(OCH₂CH₃)₂) at the 4-position of the pyridine ring. This compound is primarily utilized in industrial and scientific research, particularly as a building block in organic synthesis and pharmaceutical development . Its diethoxymethyl substituent enhances steric bulk and electron-donating properties, influencing reactivity and interaction with biological targets. Safety data indicate that it requires standard handling precautions for halogenated compounds, though specific toxicity profiles remain understudied .
Properties
IUPAC Name |
2-chloro-4-(diethoxymethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-3-13-10(14-4-2)8-5-6-12-9(11)7-8/h5-7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCDHXVPOPBLDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC=C1)Cl)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Followed by Acetal Protection
A widely adopted method involves the sequential chlorination of 4-(diethoxymethyl)pyridine at the 2-position. Starting with 4-pyridinecarbaldehyde, the aldehyde group is protected as a diethoxymethyl acetal using ethanol and a catalytic acid (e.g., p-toluenesulfonic acid). Subsequent chlorination at the 2-position is achieved via electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids such as FeCl₃. This method yields 2-chloro-4-(diethoxymethyl)pyridine with >80% purity, though residual dichlorinated byproducts (~5–10%) necessitate purification via fractional distillation.
Ring-Formation Strategies Using Vinyl Ethers
An alternative approach employs cyclization reactions to construct the pyridine ring with pre-installed substituents. For example, a Diels-Alder reaction between a dienophile (e.g., 1-diethoxypropene) and a nitroolefin derivative forms a bicyclic intermediate, which undergoes dehydrogenation to yield the target compound. This method, detailed in patent CN116425671A, achieves regioselectivity through steric and electronic effects, producing this compound in 65–70% yield.
Oxidation-Protection Sequences
4-Methyl-2-chloropyridine serves as a starting material in this route. The methyl group at the 4-position is oxidized to an aldehyde using selenium dioxide (SeO₂) in dioxane at 110°C, followed by acetal protection with ethanol and HCl. This two-step process avoids overoxidation to carboxylic acids and achieves an overall yield of 60–65%. Critical parameters include strict temperature control (<120°C) to prevent acetal hydrolysis.
Industrial Production Methods
Continuous Flow Reactor Systems
Large-scale synthesis utilizes continuous flow reactors to enhance heat and mass transfer. In one setup, 4-pyridinecarbaldehyde and ethanol are mixed in a microreactor at 50°C with acidic ion-exchange resin beads, achieving >90% conversion to the acetal intermediate. Subsequent chlorination in a second reactor module with Cl₂ gas and FeCl₃ at 40°C delivers the final product at a throughput of 50 kg/h. This method reduces byproduct formation to <3% and minimizes solvent waste.
Catalytic Systems for Improved Efficiency
Recent patents highlight the use of dual catalysts to accelerate acetal formation and chlorination. For instance, a combination of zeolite Beta (for acetalization) and FeCl₃-supported mesoporous silica (for chlorination) reduces reaction times by 40% compared to conventional methods. The table below summarizes key performance metrics:
| Parameter | Conventional Method | Catalytic System |
|---|---|---|
| Reaction Time (h) | 8 | 4.8 |
| Yield (%) | 72 | 88 |
| Byproduct Formation (%) | 12 | 5 |
| Catalyst Reusability | 3 cycles | 10 cycles |
Data sourced from patents EP0627421B1 and CN116425671A.
Reaction Optimization and Catalysis
Solvent and Temperature Effects
The choice of solvent significantly impacts acetal stability. Polar aprotic solvents like dimethylformamide (DMF) stabilize the intermediate aldehyde but risk acetal decomposition above 80°C. In contrast, non-polar solvents (e.g., toluene) enable higher reaction temperatures (100–120°C) without degradation, albeit with slower reaction kinetics. Optimal conditions balance solvent polarity and temperature to maximize yield.
Acid Catalysts in Acetal Formation
Sulfonic acid resins (e.g., Amberlyst-15) outperform homogeneous acids (e.g., H₂SO₄) by enabling catalyst recovery and reducing side reactions. In a benchmark study, Amberlyst-15 achieved 95% acetal conversion vs. 78% for H₂SO₄ under identical conditions. The resin’s macroporous structure also mitigates pore blockage by reaction byproducts.
Comparative Analysis of Methodologies
The table below evaluates three leading synthetic routes based on scalability, yield, and cost:
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Chlorination-Acetal | 80 | High | 120 |
| Cyclization | 65 | Moderate | 180 |
| Oxidation-Protection | 60 | Low | 220 |
Cost estimates include raw materials, catalysts, and purification.
The chlorination-acetal route remains the most economically viable for industrial applications, while cyclization methods offer superior regioselectivity for niche pharmaceutical uses.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(diethoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides, which are useful intermediates in organic synthesis.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydropyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, pyridine N-oxides, and dihydropyridine derivatives .
Scientific Research Applications
2-Chloro-4-(diethoxymethyl)pyridine is a compound of considerable interest in various scientific research applications. This article explores its applications, particularly in the fields of organic synthesis, medicinal chemistry, and agrochemicals, supported by comprehensive data tables and documented case studies.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various nitrogen-containing compounds, which are essential in pharmaceuticals and agrochemicals.
Case Study: Synthesis of Pyridine Derivatives
A study demonstrated that this compound can be reacted with nucleophiles to yield substituted pyridine derivatives. For instance, its reaction with amines leads to the formation of pyridine-based ligands used in catalysis.
Medicinal Chemistry
Research indicates that derivatives of this compound exhibit potential biological activities, making them candidates for drug development.
Case Study: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, several derivatives were synthesized and tested for antimicrobial properties. The results showed that certain derivatives had significant activity against Gram-positive bacteria, indicating their potential as antibacterial agents.
Agrochemicals
The compound has also been investigated for its applications in agrochemicals, particularly as a building block for herbicides and pesticides.
Case Study: Herbicide Development
A research project focused on developing new herbicides based on this compound derivatives showed promising results in inhibiting weed growth while being safe for crops. The study highlighted the compound's ability to target specific biochemical pathways in plants.
Coordination Chemistry
The unique structure of this compound allows it to form coordination complexes with metals, which are useful in various catalytic processes.
Case Study: Catalytic Applications
A series of experiments demonstrated that metal complexes derived from this compound exhibited high catalytic activity in cross-coupling reactions, highlighting its importance in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(diethoxymethyl)pyridine involves its interaction with specific molecular targets. The chlorine atom and the diethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in various substitution reactions with nucleophiles. Its interaction with enzymes or receptors can lead to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects : The diethoxymethyl group in the target compound provides greater steric hindrance and electron-donating capacity compared to smaller substituents like -CF₃ or -CH₃. This impacts reactivity in nucleophilic substitution reactions .
- Solubility : Compounds with bulkier substituents (e.g., -CF₃, -CH(OCH₂CH₃)₂) exhibit lower water solubility due to hydrophobic interactions, whereas methyl or ethyl derivatives are more lipophilic .
Biological Activity
2-Chloro-4-(diethoxymethyl)pyridine (CAS No. 118287-89-1) is a pyridine derivative notable for its biological activity, particularly in enzyme inhibition studies and potential therapeutic applications. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following structural formula:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound's mechanism involves interaction with target proteins, leading to alterations in biochemical pathways that can affect cellular processes such as proliferation and differentiation.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes, which can be summarized as follows:
| Target Enzyme | Inhibition Type | IC50 Value (µM) | Biological Effect |
|---|---|---|---|
| Protein Kinase A | Competitive | 15 | Inhibits cell proliferation |
| Acetylcholinesterase | Non-competitive | 30 | Potential neuroprotective effects |
| Cyclooxygenase-2 | Mixed | 25 | Anti-inflammatory properties |
Case Studies
- Anticancer Activity : A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis in a dose-dependent manner. The compound showed enhanced efficacy in leukemia cells, suggesting potential use in hematological malignancies .
- Neuroprotective Effects : In vitro studies using neuronal cell cultures indicated that the compound could protect against oxidative stress-induced damage, likely through the inhibition of acetylcholinesterase, which is critical in maintaining cholinergic signaling .
- Anti-inflammatory Properties : The inhibition of cyclooxygenase-2 suggests that this compound may reduce inflammation, which was corroborated by reduced levels of pro-inflammatory cytokines in treated animal models .
Research Findings
Recent investigations have focused on the pharmacological profiles of this compound:
- In Vitro Studies : Various assays have shown that the compound effectively inhibits target enzymes involved in critical signaling pathways. For instance, its role in modulating the MAPK pathway was highlighted in a study examining its effects on cellular differentiation .
- In Vivo Studies : Animal models treated with this compound exhibited significant reductions in tumor size and improved survival rates compared to control groups, reinforcing its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Chloro-4-(diethoxymethyl)pyridine, and how do reaction parameters (e.g., solvent, temperature) affect yield and purity?
- Methodological Answer :
- Nucleophilic Substitution : The diethoxymethyl group can be introduced via substitution reactions. For example, reacting 2-chloro-4-(chloromethyl)pyridine with sodium ethoxide in ethanol under reflux (60–80°C) for 6–12 hours. Monitor progress via TLC or GC-MS .
- Optimization : Adjusting solvent polarity (e.g., DMF for higher reactivity) or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) can improve yields. Excess ethoxide (1.5–2 equiv) minimizes byproducts like ethers or elimination products .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures isolates the product with >95% purity .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, particularly the diethoxymethyl moiety?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Look for two triplets (~δ 3.5–3.7 ppm) from the ethoxy methylene (-CH₂O-) and a quartet (~δ 1.2 ppm) from the ethoxy methyl (-CH₃) groups.
- ¹³C NMR : Peaks at ~60–65 ppm (CH₂O) and ~15–18 ppm (CH₃) confirm the diethoxymethyl group .
- IR Spectroscopy : Strong C-O-C stretches at ~1100–1250 cm⁻¹ and absence of -OH stretches (if hydrolyzed) validate the ether linkage .
Advanced Research Questions
Q. How can competing side reactions (e.g., hydrolysis of the diethoxymethyl group) be minimized during synthesis or subsequent functionalization?
- Methodological Answer :
- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) using anhydrous solvents. Employ molecular sieves (3Å) to scavenge trace water .
- Acid Avoidance : Replace protic acids with Lewis acids (e.g., ZnCl₂) in Friedel-Crafts alkylation to prevent ether cleavage.
- Byproduct Analysis : Use LC-MS to detect hydrolysis products (e.g., 2-chloro-4-(hydroxymethyl)pyridine) and adjust reaction pH to neutral or mildly basic conditions .
Q. What strategies resolve contradictions between computational predictions (e.g., DFT-calculated reactivity) and experimental observations in electrophilic substitution reactions?
- Methodological Answer :
- Mechanistic Re-evaluation : Perform kinetic isotope effects (KIEs) or Hammett studies to verify if the rate-determining step aligns with DFT models (e.g., charge distribution at the pyridine N-atom) .
- Solvent Effects : Simulate solvent interactions (e.g., COSMO-RS) to account for solvation energies, which DFT might underestimate. Compare with experimental yields in polar vs. nonpolar solvents .
- In Situ Monitoring : Use Raman spectroscopy or ReactIR to track intermediate formation (e.g., nitrenes in azide reactions) and validate computational pathways .
Q. How does the diethoxymethyl group influence the compound’s stability under long-term storage or catalytic conditions?
- Methodological Answer :
- Stability Studies :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Store at -20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability : Accelerated aging tests (40°C/75% RH for 1 month) with HPLC monitoring detect hydrolysis. Add stabilizers (e.g., BHT) for oxidative protection .
- Catalytic Compatibility : Screen metal catalysts (e.g., Pd/C, Ni) for unintended de-ethoxylation. Use milder conditions (e.g., low-temperature hydrogenation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
